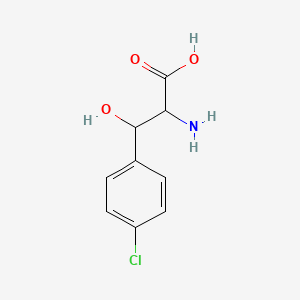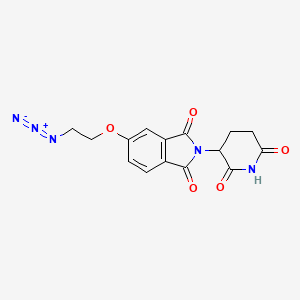
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol is an organic compound with the molecular formula C8H13F3O and a molecular weight of 182.18 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to a trifluoropropanol moiety, making it a unique structure in the realm of fluorinated alcohols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclopentylmagnesium bromide with 1,1,1-trifluoroacetone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like diethyl ether or tetrahydrofuran (THF) to prevent moisture interference. The reaction mixture is then quenched with water and the product is extracted using organic solvents .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetone, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether
Major Products Formed:
Oxidation: 3-Cyclopentyl-1,1,1-trifluoropropan-2-one.
Reduction: 3-Cyclopentyl-1,1,1-trifluoropropane.
Substitution: 3-Cyclopentyl-1,1,1-trifluoropropyl chloride or bromide
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2-propanol: A simpler analog with similar reactivity but lacking the cyclopentyl group.
3-Amino-1,1,1-trifluoropropan-2-ol: Contains an amino group instead of a cyclopentyl group, offering different reactivity and applications
Uniqueness: 3-Cyclopentyl-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a cyclopentyl group and a trifluoromethyl group, which confer distinct steric and electronic properties. This combination enhances its utility in the synthesis of complex molecules and its potential as a bioactive compound .
Propiedades
Fórmula molecular |
C8H13F3O |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
3-cyclopentyl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-6-3-1-2-4-6/h6-7,12H,1-5H2 |
Clave InChI |
GCOOFJUSEUHJKO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




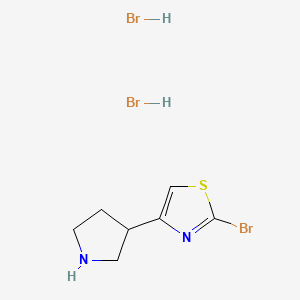



![6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B15313499.png)
![2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15313505.png)
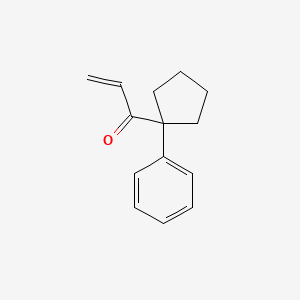
![Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid](/img/structure/B15313519.png)
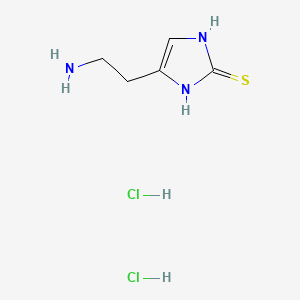
![8-Hydroxymethyl-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B15313531.png)
